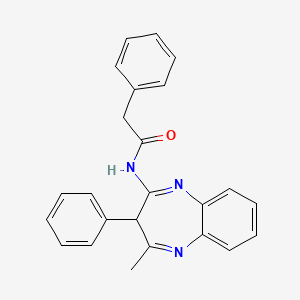![molecular formula C28H25NO11S3 B11028917 tetramethyl 2'-ethoxy-7',7'-dimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11028917.png)
tetramethyl 2'-ethoxy-7',7'-dimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 2’-ethoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate is a complex organic compound characterized by its unique spiro structure, which integrates multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 2’-ethoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core spiro structure, followed by the introduction of various functional groups. Key steps include:
Formation of the Spiro Core: This involves cyclization reactions that create the spiro linkage between the dithiole and pyrrolo rings.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 2’-ethoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others, tailoring the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tetramethyl 2’-ethoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which tetramethyl 2’-ethoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate exerts its effects is complex and involves multiple molecular targets and pathways. Its spiro structure allows for interactions with various biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Known for their biological activities, including anticancer and antimicrobial properties.
Spirocyclic Lactams: Used in medicinal chemistry for their potential therapeutic effects.
Spirothiopyrans: Investigated for their applications in materials science and photochemistry.
Uniqueness
Tetramethyl 2’-ethoxy-7’,7’-dimethyl-4’,5’-dioxo-4’,5’-dihydro-7’H-spiro[1,3-dithiole-2,11’-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9’,10’-tetracarboxylate stands out due to its unique combination of functional groups and spiro structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H25NO11S3 |
|---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
tetramethyl 14'-ethoxy-8',8'-dimethyl-10',11'-dioxospiro[1,3-dithiole-2,3'-6-thia-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),4,12,14-pentaene]-4,4',5,5'-tetracarboxylate |
InChI |
InChI=1S/C28H25NO11S3/c1-8-40-11-9-12-14-21(27(2,3)29-16(12)13(10-11)17(30)22(29)31)41-18(24(33)37-5)15(23(32)36-4)28(14)42-19(25(34)38-6)20(43-28)26(35)39-7/h9-10H,8H2,1-7H3 |
InChI Key |
WAZARXFGZCEQBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C5(C(=C(S4)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Methoxyethyl)-1-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11028857.png)
![N-benzyl-2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11028865.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B11028871.png)
![(E)-N,N-dimethyl-2-{7-methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11028878.png)
![dimethyl 2-{1-[(4-methoxyphenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11028883.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11028897.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11028900.png)
![4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11028902.png)
![dimethyl 2-{2,2,7-trimethyl-1-[(2E)-3-phenylprop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11028907.png)

![12-[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11028927.png)

